N-ethyl-3-fluoro-2-methylaniline
Description
N-Ethyl-3-fluoro-2-methylaniline is a secondary amine with the molecular formula C₉H₁₂FN and a molecular weight of 153.14 g/mol. Its structure comprises a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and an ethyl group attached to the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances metabolic stability and lipophilicity, while the ethyl group increases steric bulk compared to simpler aniline derivatives .
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
N-ethyl-3-fluoro-2-methylaniline |
InChI |
InChI=1S/C9H12FN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 |
InChI Key |
ZWHLHZATYFCSMM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=CC=C1)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
The table below highlights key differences between N-ethyl-3-fluoro-2-methylaniline and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| This compound | C₉H₁₂FN | 153.14 | N-Ethyl, 3-F, 2-CH₃ | Moderate lipophilicity, steric bulk |
| 2-Fluoro-3-methyl-6-nitroaniline | C₇H₇FN₂O₂ | 170.14 | 2-F, 3-CH₃, 6-NO₂ | Nitro group (electron-withdrawing) |
| 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | C₁₄H₁₃F₂N | 233.25 | 5-F, 2-CH₃, N-(3-fluorobenzyl) | High molecular weight, dual fluorine |
| N,N-Dimethylaniline (mixed isomers) | C₈H₁₁N | 121.18 | N-(CH₃)₂ | Simpler structure, lower steric bulk |
Electronic and Steric Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- The 3-fluoro substituent in this compound is electron-withdrawing, reducing the basicity of the aniline nitrogen compared to N,N-dimethylaniline (pKa ~4.6 vs. ~5.1 for dimethylaniline) .
- The 6-nitro group in 2-fluoro-3-methyl-6-nitroaniline further decreases basicity and directs electrophilic substitution to specific ring positions .
- The N-(3-fluorobenzyl) group in 5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline adds significant bulk, which may limit its utility in sterically constrained synthetic pathways .
Physicochemical Properties
- Lipophilicity : Fluorine and alkyl groups enhance lipophilicity. This compound (logP ~2.1, estimated) is more lipid-soluble than N,N-dimethylaniline (logP ~1.5) but less than the benzyl-substituted analog (logP ~3.0) .
Research Findings and Trends
- Synthetic Challenges : The steric hindrance from the 2-methyl and N-ethyl groups complicates direct electrophilic aromatic substitution, necessitating tailored catalysts or protecting group strategies .
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